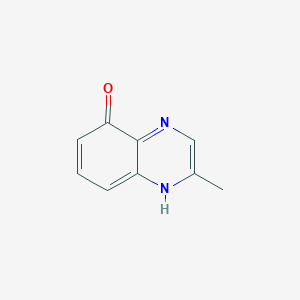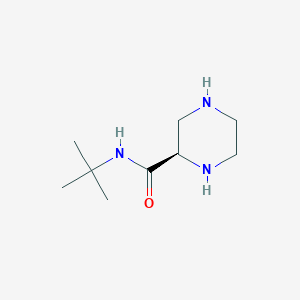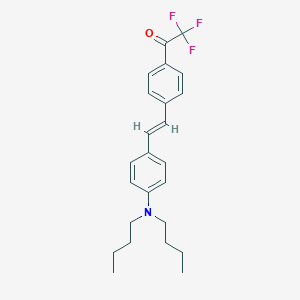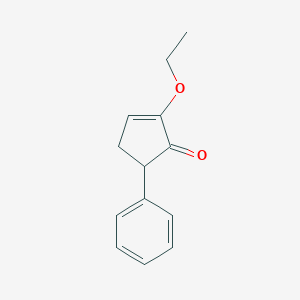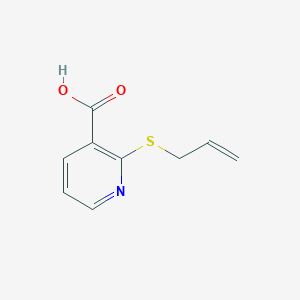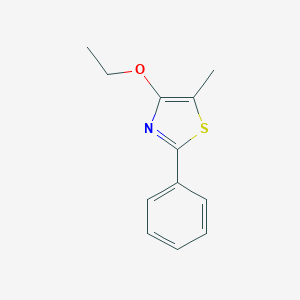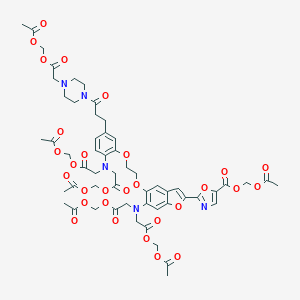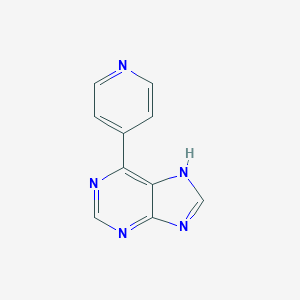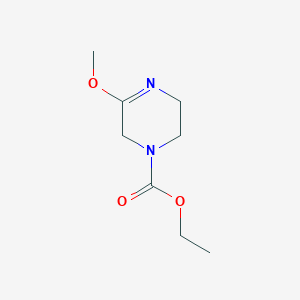
ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate, also known as ethyl dihydropyrazine carboxylate, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that belongs to the pyrazine family. The purpose of
作用機序
The mechanism of action of ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate dihydropyrazine carboxylate is not fully understood. However, it is believed that this compound exerts its antifungal and antibacterial activities by inhibiting the synthesis of ergosterol and peptidoglycan, respectively. Ergosterol is an essential component of the fungal cell membrane, while peptidoglycan is a major component of the bacterial cell wall. By inhibiting the synthesis of these components, ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate dihydropyrazine carboxylate disrupts the integrity of the fungal and bacterial cell membrane, leading to cell death.
生化学的および生理学的効果
Ethyl dihydropyrazine carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells. It has been found to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate dihydropyrazine carboxylate has been shown to possess antioxidant properties. It has been found to scavenge free radicals and reduce oxidative stress in vitro.
実験室実験の利点と制限
One of the main advantages of using ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate dihydropyrazine carboxylate in lab experiments is its versatility. This compound can be used in various fields, including medicine, agriculture, and material science. In addition, ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate dihydropyrazine carboxylate is relatively easy to synthesize and has a good yield. However, there are also some limitations associated with the use of this compound. For example, its mechanism of action is not fully understood, and its toxicity profile is not well established.
将来の方向性
There are several future directions that could be explored in the study of ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate dihydropyrazine carboxylate. One area of interest is the development of new synthetic methods for this compound. Another area of interest is the investigation of its potential as a drug candidate for the treatment of cancer and other diseases. In addition, more research is needed to establish the toxicity profile of ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate dihydropyrazine carboxylate and to determine its safety for use in humans and animals.
合成法
The synthesis of ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate dihydropyrazine carboxylate can be achieved through several methods. One of the most commonly used methods is the condensation reaction between ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate acetoacetate and 2,3-dimethoxy-1,4-dinitrobenzene in the presence of hydrazine hydrate. The reaction is carried out under reflux in ethanol, and the product is obtained in good yield and purity. Other methods include the reaction between ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate acetoacetate and 1,2-diaminobenzene or the reaction between ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate acetoacetate and 2,3-diaminopyridine.
科学的研究の応用
Ethyl dihydropyrazine carboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to possess antifungal and antibacterial properties. It has been found to inhibit the growth of several pathogenic fungi and bacteria, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. In agriculture, ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate dihydropyrazine carboxylate has been used as a plant growth regulator and insecticide. It has been shown to enhance the growth of several crops, including rice, wheat, and maize. In material science, this compound has been used as a building block for the synthesis of various organic compounds, including polymers and liquid crystals.
特性
CAS番号 |
190908-89-5 |
|---|---|
製品名 |
ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate |
分子式 |
C8H14N2O3 |
分子量 |
186.21 g/mol |
IUPAC名 |
ethyl 6-methoxy-3,5-dihydro-2H-pyrazine-4-carboxylate |
InChI |
InChI=1S/C8H14N2O3/c1-3-13-8(11)10-5-4-9-7(6-10)12-2/h3-6H2,1-2H3 |
InChIキー |
QXCKMYQORPBDKG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN=C(C1)OC |
正規SMILES |
CCOC(=O)N1CCN=C(C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



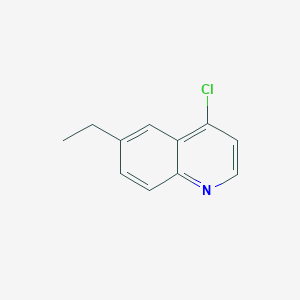
![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)

